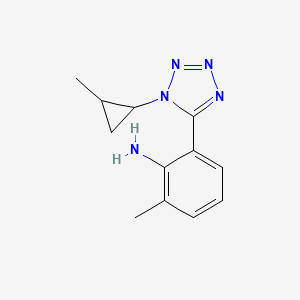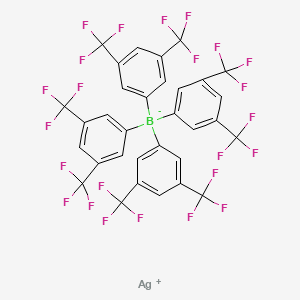
Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate is a coordination compound that features a silver ion coordinated to a tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion. This compound is known for its unique properties, including high stability and lipophilicity, making it useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate typically involves the reaction of silver salts with tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anions. One common method is to react silver nitrate with sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate in an organic solvent such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the silver ion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and inert atmosphere, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The silver ion can participate in redox reactions, where it can be reduced to metallic silver or oxidized to higher oxidation states.
Substitution Reactions: The compound can undergo ligand exchange reactions where the tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using other ligands such as phosphines or amines.
Major Products:
Oxidation: Products may include silver oxides or other silver-containing compounds.
Reduction: Metallic silver is a common product.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Medicine: Potential use in antimicrobial coatings for medical devices.
Industry: Utilized in the preparation of ion-selective electrodes and as a phase-transfer catalyst.
Mécanisme D'action
The mechanism of action of Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate involves the interaction of the silver ion with various molecular targets. In catalytic applications, the silver ion can facilitate the formation and stabilization of reactive intermediates. In antimicrobial applications, the silver ion can disrupt microbial cell membranes and interfere with cellular processes.
Comparaison Avec Des Composés Similaires
- Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
- Potassium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
- Lithium tetrakis(pentafluorophenyl)borate
Comparison: Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate is unique due to the presence of the silver ion, which imparts distinct properties such as antimicrobial activity and catalytic efficiency. In contrast, the sodium, potassium, and lithium analogs are primarily used for their non-coordinating anion properties and do not exhibit the same level of reactivity as the silver compound.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C32H12AgBF24 |
|---|---|
Poids moléculaire |
971.1 g/mol |
Nom IUPAC |
silver;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C32H12BF24.Ag/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1 |
Clé InChI |
DNNXVTQEKMFBEH-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)


![tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13654522.png)
![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)
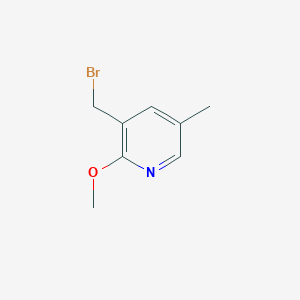

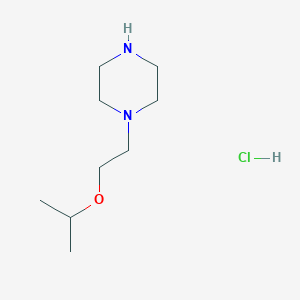
![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
![sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate](/img/structure/B13654578.png)
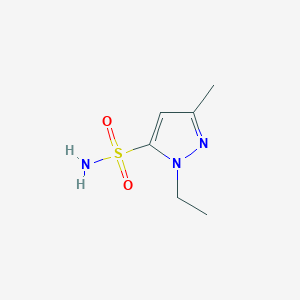
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)
